Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
CAS No.: 244014-85-5
Cat. No.: VC3777400
Molecular Formula: C8H7N3O2S
Molecular Weight: 209.23 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate - 244014-85-5](/images/structure/VC3777400.png)
Specification
CAS No. | 244014-85-5 |
---|---|
Molecular Formula | C8H7N3O2S |
Molecular Weight | 209.23 g/mol |
IUPAC Name | methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate |
Standard InChI | InChI=1S/C8H7N3O2S/c1-13-8(12)6-4(9)5-7(14-6)11-3-2-10-5/h2-3H,9H2,1H3 |
Standard InChI Key | PSFBMJMQOVCYFD-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C2=NC=CN=C2S1)N |
Canonical SMILES | COC(=O)C1=C(C2=NC=CN=C2S1)N |
Introduction
Chemical Properties and Structure
Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound characterized by the following properties:
Property | Value |
---|---|
CAS Number | 244014-85-5 |
Molecular Formula | C8H7N3O2S |
Molecular Weight | 209.23 g/mol |
Structure | Fused thieno and pyrazine rings with amino and methyl carboxylate groups |
Storage Conditions | 2-8°C, protected from light, away from moisture, sealed storage |
The compound's structure features a thieno[2,3-b]pyrazine skeleton with an amino group at position 7 and a methyl carboxylate group at position 6. This particular arrangement of functional groups contributes to its biological activity profile and chemical reactivity .
Synthesis Methods
The synthesis of methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate typically involves sophisticated palladium-catalyzed coupling reactions. Several established methods have been reported in the literature:
Palladium-Catalyzed Coupling
One common synthetic route involves treating methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with amines under carefully controlled conditions. This approach typically yields the final product in moderate to high yields. The selection of reagents and reaction conditions significantly influences the outcome of these reactions.
Buchwald-Hartwig Cross-Coupling
More specific synthesis techniques include Pd-catalyzed C-N Buchwald-Hartwig cross-coupling reactions. These can proceed through either:
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Coupling methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides
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Coupling 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines
These reactions can achieve good-to-excellent yields (50% to quantitative yield), depending on the specific conditions employed. Different reaction parameters, including ligands and solvents, must be optimized based on the electronic character of the substrates involved .
Biological Activities
Cell Line | Type | Activity Notes |
---|---|---|
AGS | Gastric adenocarcinoma | Selective activity observed |
CaCo-2 | Colorectal adenocarcinoma | Selective activity observed |
MCF7 | Breast carcinoma | Activity demonstrated |
NCI-H460 | Non-small-cell lung carcinoma | Activity demonstrated |
The most promising derivatives (with GI50 ≤ 11 µM) showed selectivity against either AGS or CaCo-2 cell lines without exhibiting toxicity at their GI50 values .
Stock Solution Preparation
For research applications, proper preparation and storage of stock solutions are crucial. The following table provides guidance for preparing stock solutions at different concentrations:
Concentration | Amount of Compound |
---|---|
1 mg | |
1 mM | 4.7794 mL |
5 mM | 0.9559 mL |
10 mM | 0.4779 mL |
For optimal storage and stability, the following guidelines are recommended:
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When stored at -80°C, use the solution within 6 months
-
When stored at -20°C, use the solution within 1 month
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To increase solubility, heating the tube to 37°C followed by ultrasonic bath treatment may be beneficial
Derivatives and Related Research
Novel Derivatives
Several novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates have been synthesized and tested for their biological activities. Structure-activity relationship studies have helped identify the most promising candidates for further development .
Complex Heterocyclic Systems
The compound serves as an important building block for synthesizing more complex heterocyclic systems. For example, it can be used to produce pyrazino[2′,3′:4,5]thieno[2,3-e] triazolo[1,5-a]-pyrimidin-5(4H)-ones through efficient one-pot procedures. Additionally, triazolothieno[2,3-b]pyrazine-6-carboxylates can be obtained with total regioselectivity by [2+3] cycloaddition with alkynes without requiring metal catalysts .
Applications in Research and Drug Development
Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate has significant potential in various research and drug development contexts:
Cancer Research
The compound's selective cytotoxicity against certain cancer cell lines makes it valuable for studying cancer cell biology and developing targeted therapies. Its apparently novel mechanism of action may provide insights into alternative pathways for cancer treatment .
Medicinal Chemistry
As a versatile building block, this compound enables the synthesis of diverse derivatives and more complex heterocyclic systems with potential therapeutic applications. The thienopyrazine scaffold represents an important pharmacophore in medicinal chemistry .
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